N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide
Description
N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 7-chloro-1H-indazole moiety linked to a 3,3-dimethylpiperidine-2-carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-15(2)7-4-8-17-12(15)14(21)18-13-9-5-3-6-10(16)11(9)19-20-13/h3,5-6,12,17H,4,7-8H2,1-2H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCHTJQRWOAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)NC2=NNC3=C2C=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide typically involves the following steps:
Formation of 7-chloro-1H-indazole: This can be achieved by reacting 2-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form 7-chloro-1H-indazole.
Synthesis of 3,3-dimethylpiperidine-2-carboxylic acid: This intermediate can be synthesized through a multi-step process involving the alkylation of piperidine followed by carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the indazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets kinases, which are enzymes involved in the regulation of cellular processes.
Pathways Involved: The compound inhibits kinase activity, leading to the disruption of signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-1H-indazol-3-yl)-7,7-dimethyl-2-(1H-pyrazol-4-yl)-5H-furo[3,4-d]pyrimidin-4-amine
- 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclobutane-1-carboxylic acid
Uniqueness
N-(7-chloro-1H-indazol-3-yl)-3,3-dimethylpiperidine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 7-chloro-1H-indazole moiety with a 3,3-dimethylpiperidine-2-carboxamide group makes it a valuable compound for targeted research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
